

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Dihydropetrodecamycin

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Compound of Interest

Compound Name: *Dihydropetrodecamycin*

Cat. No.: *B1244551*

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Abstract

Dihydropetrodecamycin is a naturally occurring polyketide antibiotic belonging to the tetronate family of secondary metabolites. First isolated from the fermentation broth of *Streptomyces nashvillensis* MJ885-mF8, this tetracyclic compound exhibits weak antimicrobial activity, particularly against *Pasteurella piscicida*.^{[1][2]} Its intricate molecular architecture, characterized by a tetronate ring, a trans-fused decalin system, and a seven-membered oxygen heterocycle, has made it a subject of interest in natural product chemistry and drug discovery. This guide provides a comprehensive overview of the chemical structure and stereochemistry of **Dihydropetrodecamycin**, based on available spectroscopic and crystallographic data.

Chemical Structure

The molecular formula of **Dihydropetrodecamycin** is $C_{18}H_{24}O_6$.^[3] Its structure is defined by a complex tetracyclic framework. The core of the molecule consists of a trans-decalin ring system, which is fused to a seven-membered ether ring. This, in turn, is connected to a substituted tetronate ring.^{[3][4]} The structure of **Dihydropetrodecamycin** is closely related to that of the more potent antibiotic, petrodecamycin, from which it differs by the saturation of an exocyclic methylene group on the tetronate moiety.^[2]

The formal IUPAC name for **Dihydrotetrodecamycin** is [3S-(3R,5R,6S,6aR,10aR,11S,13R*)]-6,6a,7,8,9,10,10a,11-octahydro-6,6a-dihydroxy-3,11,13-trimethyl-5,11-methanofuro[3,4-d][3]benzoxonin-1,12(3H,5H)-dione.[5]

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Figure 1: 2D Chemical Structure of **Dihydrotetrodecamycin**.

Stereochemistry

Dihydrotetrodecamycin possesses a complex stereochemical profile with six contiguous asymmetric centers, contributing to its unique three-dimensional shape.[3] The relative stereochemistry of the molecule was initially determined by X-ray crystallography.[2] Subsequent determination of the absolute configuration was achieved through the application of the modified Mosher's method.[2]

Based on the formal IUPAC name, the absolute configurations of the chiral centers are understood to be a mix of defined and relative stereochemistry. A definitive assignment of R/S notation for all stereocenters requires further analysis of the primary literature.

Quantitative Data

A comprehensive analysis of the spectroscopic data is essential for the structural elucidation of **Dihydrotetrodecamycin**. While the primary literature from the initial discovery contains detailed spectroscopic information, this data is not readily available in public databases. The following tables are placeholders for the quantitative data that would be extracted from the original publication by Tsuchida et al. (1995).

Table 1: ¹H NMR Spectroscopic Data for **Dihydrotetrodecamycin**

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Data not available in accessible sources.			

Table 2: ^{13}C NMR Spectroscopic Data for **Dihydrotetrodecamycin**

Position	Chemical Shift (δ , ppm)
Data not available in accessible sources.	

Table 3: Mass Spectrometry and Other Physicochemical Data

Parameter	Value
Molecular Formula	$\text{C}_{18}\text{H}_{24}\text{O}_6$
Molecular Weight	336.38 g/mol [3]
Mass Spectrum (m/z)	Data not available in accessible sources.
Optical Rotation	Data not available in accessible sources.
UV λ_{max}	Data not available in accessible sources.

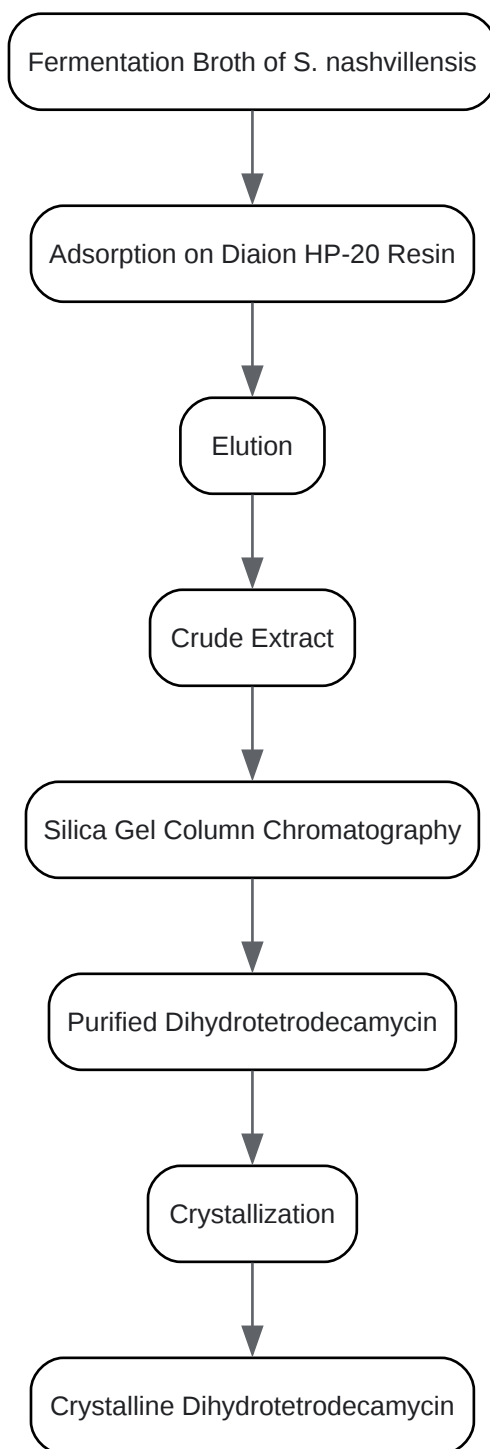
Experimental Protocols

The following sections outline the general methodologies employed in the isolation and structural determination of **Dihydrotetrodecamycin**. Detailed, step-by-step protocols are found within the primary scientific literature.

Isolation and Purification

Dihydrotetrodecamycin was first isolated from the fermentation broth of *Streptomyces nashvillensis* MJ885-mF8. The general workflow for its purification involves:

- Adsorption Chromatography: The fermentation broth is passed through a Diaion HP-20 resin column to adsorb the target compounds.
- Elution: The resin is then washed with a series of solvents to elute the adsorbed compounds.
- Silica Gel Column Chromatography: The crude extract is further purified by silica gel column chromatography using a gradient of organic solvents to separate **Dihydrotetrodecamycin** from other metabolites.
- Crystallization: The purified compound is then crystallized to yield a solid material suitable for further analysis.



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Diagram 1: General workflow for the isolation of **Dihydrotetrodecamycin**.

Structure Elucidation

The structure of **Dihydrotetrodecamycin** was elucidated using a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy: ^1H and ^{13}C NMR, along with 2D NMR techniques (e.g., COSY, HMQC, HMBC), were used to determine the planar structure and establish the connectivity of the atoms.
- Mass Spectrometry: High-resolution mass spectrometry was employed to determine the molecular formula.
- X-ray Crystallography: Single-crystal X-ray diffraction analysis was performed on crystalline **Dihydrotetrodecamycin** to determine the relative stereochemistry of its chiral centers.[2]
- Modified Mosher's Method: To establish the absolute configuration of the stereocenters, the modified Mosher's method was utilized. This chemical derivatization technique, followed by ^1H NMR analysis of the resulting diastereomeric esters, allows for the unambiguous assignment of the absolute stereochemistry.[2]

Biosynthesis and Mechanism of Action

Biosynthetic Pathway

The biosynthesis of the tetrodecamycin family of antibiotics, including **Dihydrotetrodecamycin**, is orchestrated by a Type I polyketide synthase (PKS) gene cluster. [6] The biosynthesis initiates with a glycerol-derived C_3 unit to form the characteristic tetronate ring. The polyketide backbone is assembled by the PKS modules. A key step in the formation of the decalin ring system is believed to be an intramolecular Diels-Alder reaction, catalyzed by a specific enzyme within the biosynthetic cluster.[4][6]



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Diagram 2: Proposed biosynthetic pathway for **Dihydrotetrodecamycin**.

Putative Mechanism of Action

While **Dihydrotetrodecamycin** itself shows weak antimicrobial activity, the proposed mechanism of action for the more active members of the tetradecamycin family, such as tetradecamycin, is believed to involve covalent modification of a biological target. The exocyclic methylene group on the tetronate ring of tetradecamycin acts as a Michael acceptor, making it susceptible to nucleophilic attack by residues such as cysteine in target proteins. This covalent modification would lead to the inactivation of the protein and subsequent antimicrobial effects. The absence of this exocyclic double bond in **Dihydrotetrodecamycin** likely accounts for its reduced bioactivity.

Conclusion

Dihydrotetrodecamycin is a structurally complex natural product with a well-defined tetracyclic framework and intricate stereochemistry. Its complete structural characterization has been achieved through a combination of advanced spectroscopic and crystallographic methods. While its biological activity is limited, it serves as an important member of the tetradecamycin family for understanding the structure-activity relationships within this class of antibiotics. Further investigation into its biosynthetic pathway could open avenues for the engineered production of novel and more potent analogues.

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